

Spectroscopic Profile of 4-Bromo-3-fluoroanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-fluoroanisole

Cat. No.: B122430

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3-fluoroanisole** (CAS No. 458-50-4), a key intermediate in the synthesis of pharmaceuticals and other advanced materials.^[1] This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. The information presented herein is intended to serve as a critical resource for the identification, characterization, and quality control of this versatile compound.

Molecular Structure and Properties

- Molecular Formula: C₇H₆BrFO^{[2][3][4]}
- Molecular Weight: 205.02 g/mol ^[3]
- Appearance: Colorless to pale yellow liquid^{[2][5]}
- Synonyms: 1-Bromo-2-fluoro-4-methoxybenzene^{[2][6]}

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-Bromo-3-fluoroanisole**.

Table 1: Predicted ^1H and ^{13}C NMR Data

No experimental NMR data with full assignment and coupling constants for **4-Bromo-3-fluoroanisole** was found in the searched literature. The data presented below is based on established principles of NMR spectroscopy and prediction tools.

^1H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Aromatic Proton	7.3 - 7.5	dd	~ 8.5 , ~ 2.0	H-6
Aromatic Proton	7.0 - 7.2	dd	~ 8.5 , ~ 2.5	H-5
Aromatic Proton	6.8 - 7.0	dd	~ 8.5 , ~ 1.0	H-2
Methoxy Protons	~ 3.8	s	-	$-\text{OCH}_3$

^{13}C NMR (Predicted)	Chemical Shift (δ , ppm)	Assignment
Aromatic Carbon	158 - 162 (d, ^1JCF)	C-3
Aromatic Carbon	154 - 158	C-1
Aromatic Carbon	125 - 129	C-5
Aromatic Carbon	115 - 119 (d, ^2JCF)	C-2
Aromatic Carbon	112 - 116 (d, ^2JCF)	C-4
Aromatic Carbon	108 - 112 (d, ^3JCF)	C-6
Methoxy Carbon	55 - 57	$-\text{OCH}_3$

Note: Predicted values are for guidance and should be confirmed by experimental data. 'd' denotes a doublet, and 'dd' denotes a doublet of doublets. JCF refers to the coupling constant between carbon and fluorine.

Table 2: Infrared (IR) Spectroscopy Data

The following characteristic IR absorption bands are expected for **4-Bromo-3-fluoroanisole**. This data is based on the known FTIR spectrum available on SpectraBase.^[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1600-1585	Strong	Aromatic C=C Stretch
1500-1400	Strong	Aromatic C=C Stretch
~1250	Strong	Aryl-O-C Asymmetric Stretch
1100-1000	Strong	C-F Stretch
~1030	Medium	Aryl-O-C Symmetric Stretch
690-515	Medium-Strong	C-Br Stretch

Table 3: Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for various adducts of **4-Bromo-3-fluoroanisole** are provided below. Due to the presence of bromine, an M+2 isotope peak of similar intensity to the molecular ion peak is expected.

Adduct	Predicted m/z
[M] ⁺	203.95805
[M+H] ⁺	204.96588
[M+Na] ⁺	226.94782
[M-H] ⁻	202.95132

Data sourced from PubChemLite.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher) is required.

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Bromo-3-fluoroanisole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse experiment.
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Angle: 30-45°
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-32

^{13}C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Angle: 30-45°

- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum and identify peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is suitable.^[2]

Sample Preparation:

- As **4-Bromo-3-fluoroanisole** is a liquid, the spectrum can be obtained directly using the "neat" technique.^[2] A small drop of the liquid is placed between two KBr plates.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

- A background spectrum of the clean KBr plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) is typically used for the analysis of small molecules.

Sample Preparation:

- Prepare a dilute solution of **4-Bromo-3-fluoroanisole** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Direct Infusion):

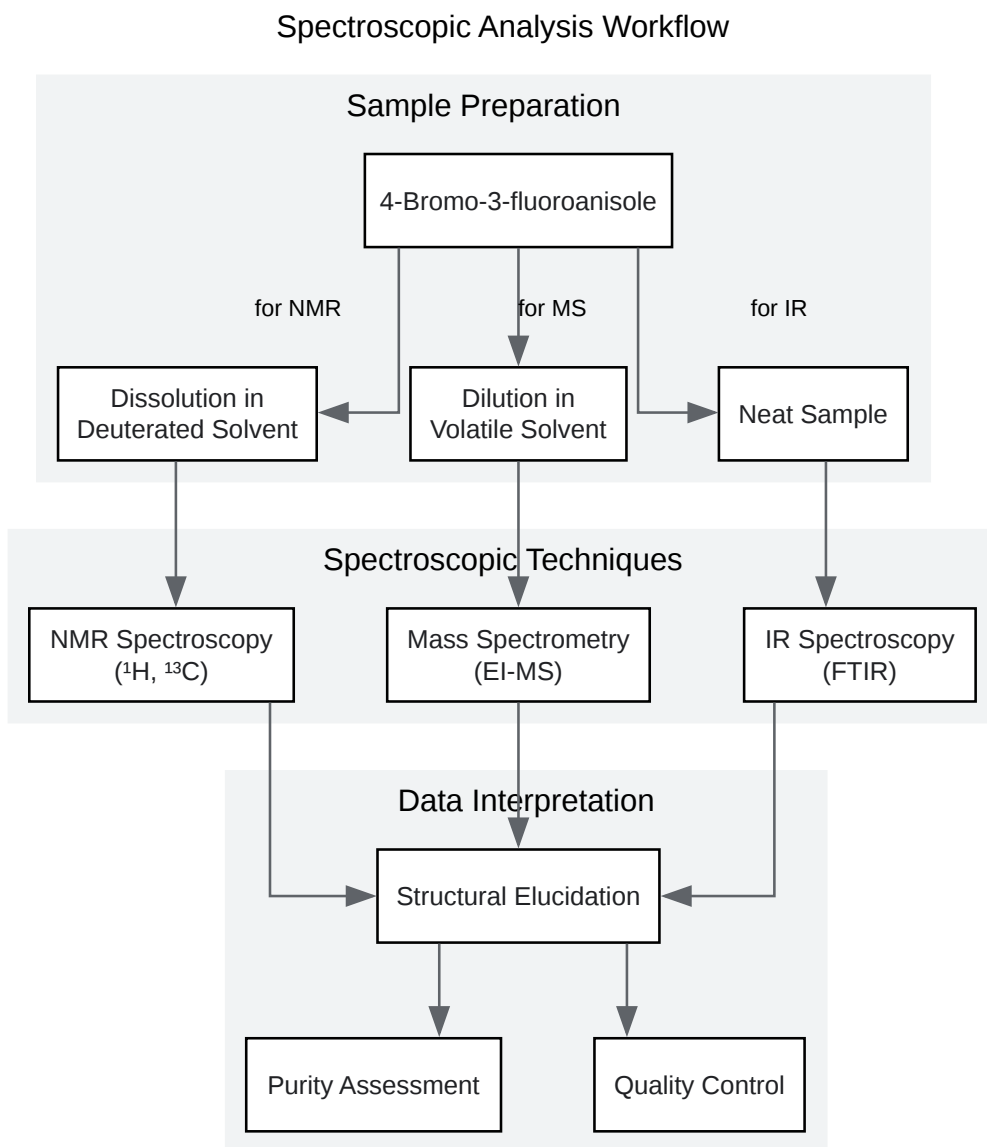
- Ionization Mode: Electron Ionization (EI)
- Ion Source Temperature: 200-250 °C
- Electron Energy: 70 eV
- Mass Range: m/z 50-300

Data Analysis:

- Identify the molecular ion peak (M^+) and the M+2 peak, which should be of nearly equal intensity due to the isotopic abundance of ^{79}Br and ^{81}Br .
- Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and the structure of **4-Bromo-3-fluoroanisole**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Bromo-3-fluoroanisole**.

Caption: Chemical structure of **4-Bromo-3-fluoroanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromo-3-fluoroanisole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-fluoroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122430#spectroscopic-data-nmr-ir-ms-of-4-bromo-3-fluoroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com